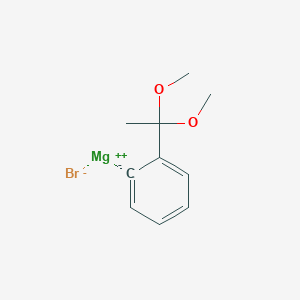
(2-(1,1-Dimethoxyethyl)phenyl)magnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(1,1-dimethoxyethyl)phenyl)magnesium bromide, 0.50 M in THF: is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is known for its ability to form carbon-carbon bonds, making it a valuable tool in the construction of complex organic molecules. The compound is typically dissolved in tetrahydrofuran (THF), a solvent that stabilizes the reactive magnesium center.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of (2-(1,1-dimethoxyethyl)phenyl)magnesium bromide involves the reaction of 2-(1,1-dimethoxyethyl)bromobenzene with magnesium metal in the presence of THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (2-(1,1-dimethoxyethyl)phenyl)magnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with organic halides or pseudohalides.
Common Reagents and Conditions:
Carbonyl Compounds: Aldehydes, ketones, esters.
Halides: Alkyl halides, aryl halides.
Solvents: THF, diethyl ether.
Major Products:
Alcohols: From nucleophilic addition to carbonyl compounds.
Hydrocarbons: From coupling reactions with halides.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Used in the construction of pharmaceuticals, agrochemicals, and natural products.
Polymer Chemistry: Initiates polymerization reactions.
Biology and Medicine:
Drug Development: Facilitates the synthesis of drug candidates with complex structures.
Bioconjugation: Used in the modification of biomolecules for research purposes.
Industry:
Material Science: Involved in the synthesis of materials with specific properties.
Catalysis: Acts as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (2-(1,1-dimethoxyethyl)phenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This reaction forms a new carbon-carbon bond, which is a fundamental step in the synthesis of complex organic molecules. The magnesium center coordinates with the oxygen of the carbonyl group, stabilizing the transition state and facilitating the reaction.
Comparaison Avec Des Composés Similaires
Phenylmagnesium Bromide: A simpler Grignard reagent with similar reactivity.
(2-Methoxyphenyl)magnesium Bromide: Contains a methoxy group, affecting its reactivity and selectivity.
Uniqueness: (2-(1,1-dimethoxyethyl)phenyl)magnesium bromide is unique due to the presence of the 1,1-dimethoxyethyl group, which can influence the steric and electronic properties of the compound. This can lead to different reactivity patterns and selectivity in chemical reactions compared to simpler Grignard reagents.
Propriétés
Formule moléculaire |
C10H13BrMgO2 |
|---|---|
Poids moléculaire |
269.42 g/mol |
Nom IUPAC |
magnesium;1,1-dimethoxyethylbenzene;bromide |
InChI |
InChI=1S/C10H13O2.BrH.Mg/c1-10(11-2,12-3)9-7-5-4-6-8-9;;/h4-7H,1-3H3;1H;/q-1;;+2/p-1 |
Clé InChI |
YEXYAUJJCHOBMA-UHFFFAOYSA-M |
SMILES canonique |
CC(C1=CC=CC=[C-]1)(OC)OC.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



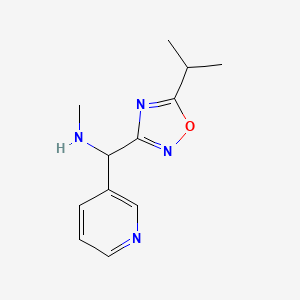
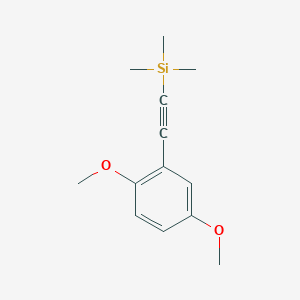
![2-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B14879499.png)
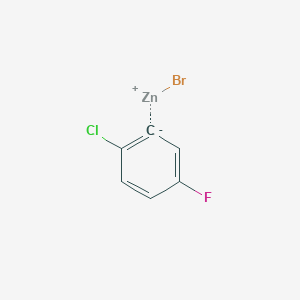
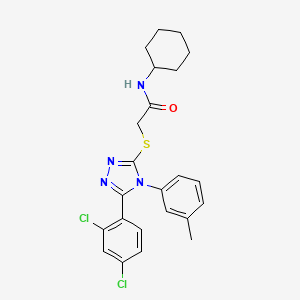
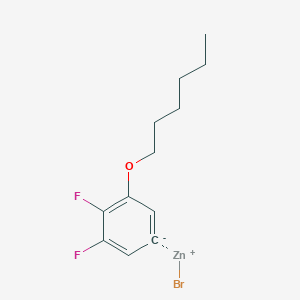
![9,9'-Spirobi[fluoren]-4-yldiphenylphosphine oxide](/img/structure/B14879551.png)

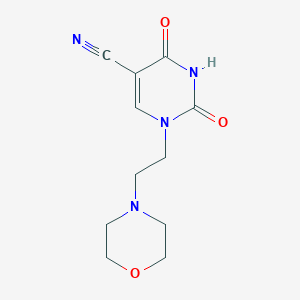
![N-cyclopropyl-1-(2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxamide](/img/structure/B14879559.png)
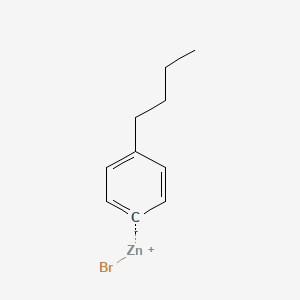

![4-[(2'-Fluoroethoxy)methyl]phenylZinc bromide](/img/structure/B14879588.png)
